is a multifunctional crosslinker used in protein conjugation . It has an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the other end . The 4-unit polyethylene glycol (PEG) group and a reducible (cleavable) disulfide bond are also part of its structure .
It is used for protein conjugation via amine-to-amine or amine-to-sulfhydryl crosslinks . The NHS ester provides effective conjugation to lysines, N-termini of peptides, and other primary amines . The pyridyldithiol group enables disulfide linkage with reduced cysteines and other sulfhydryl groups, providing a stable but cleavable bond .
The PEG groups in SPDP-PEG4-NHS ester are flexible, non-immunogenic, hydrophilic, and often enhance the solubility of attached molecules .
It connects primary amines and sulfhydryl targets at distances up to 25.7 angstroms .
SPDP-PEG4-NHS ester is membrane permeable, which allows for intracellular reactions to take place . This means it can be used in experiments that require the modification of molecules inside the cell .
SPDP-PEG4-NHS ester can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (ProTACs) . ProTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
SPDP-PEG4-NHS ester can be used in the synthesis of peptides . The NHS ester end of the molecule can react with primary amines to form stable amide bonds, which are common in peptides .
SPDP-PEG4-NHS ester is a chemical compound that serves as a versatile linker in bioconjugation applications. It consists of a polyethylene glycol (PEG) chain linked to an N-hydroxysuccinimide (NHS) ester and a 3-(2-pyridyldithio)propionic acid (SPDP) crosslinker. The molecular formula for SPDP-PEG4-NHS ester is , with a molecular weight of approximately 559.65 g/mol .
The NHS ester functionality allows for the formation of stable amide bonds with primary amines, making it useful for conjugating proteins, peptides, and other biomolecules. The SPDP component is reactive towards both amine and thiol groups and features a cleavable disulfide bond, enhancing its utility in intracellular applications due to its membrane permeability .
The primary chemical reaction involving SPDP-PEG4-NHS ester is the conjugation with primary amines to form stable amide bonds. This occurs through the following general mechanism:
The reaction conditions typically involve slightly alkaline buffers (pH 7.2-8.5) to optimize reactivity while minimizing hydrolysis of the NHS ester .
SPDP-PEG4-NHS ester exhibits significant biological activity due to its ability to facilitate the selective degradation of target proteins within cells. This is particularly relevant in the context of PROTAC (Proteolysis Targeting Chimeras) technology, where it serves as a linker connecting ligands that target specific proteins and E3 ubiquitin ligases, thus engaging the ubiquitin-proteasome system for targeted protein degradation .
Additionally, its membrane permeability allows for intracellular reactions, making it suitable for applications in live cell studies and therapeutic interventions .
The synthesis of SPDP-PEG4-NHS ester typically involves the following steps:
SPDP-PEG4-NHS ester has diverse applications in biochemical research and therapeutic development:
Interaction studies involving SPDP-PEG4-NHS ester often focus on its reactivity with primary amines and thiols in various biological contexts. These studies assess:
Several compounds share similarities with SPDP-PEG4-NHS ester, primarily due to their use as linkers or crosslinkers in bioconjugation:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
SPDP-PEG8-NHS ester | Similar PEG structure with longer chain | Enhanced solubility due to increased PEG length |
Maleimide-based linkers | Reactive towards thiols | Does not feature an NHS moiety; more specific reactivity |
Sulfo-NHS esters | Contains sulfonate group for increased solubility | Generally more hydrophilic than standard NHS esters |
Dithiobis(succinimidyl propionate) | Contains two NHS esters connected by a disulfide bond | Allows for crosslinking between two biomolecules |
NHS-acrylate | Reactive towards amines | More versatile but less specific than SPDP-based linkers |
SPDP-PEG4-NHS ester stands out due to its dual reactivity towards both amines and thiols combined with its membrane permeability, making it particularly valuable for intracellular applications .